2-氧代-2-苯乙磺酸钠

描述

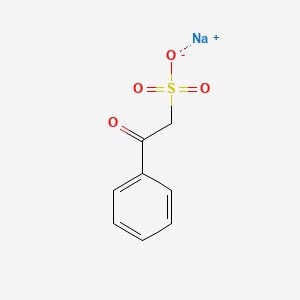

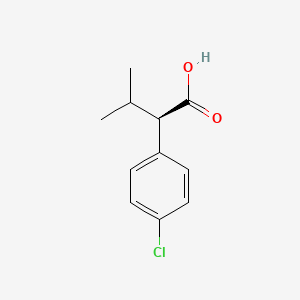

Sodium 2-oxo-2-phenylethanesulfonate, also known as OPES or Chenodeoxycholic Acid 3-Sulfate (CDCA 3S), is a multifunctional chemical compound. It has a molecular formula of C8H7NaO4S and a molecular weight of 222.2 g/mol .

Synthesis Analysis

The synthesis of Sodium 2-oxo-2-phenylethanesulfonate involves several steps . Initially, alpha-bromoacetophenone is added to a suspension of sodium sulphite in water, and the mixture is stirred at room temperature for 8 hours. After removing water under reduced pressure, the crude product containing sodium bromide is obtained. This crude product is then treated with toluene, which is removed along with water under reduced pressure. This process is repeated three times to yield the crude dry sodium alpha-benzoylmethanesulphonate. The crude product is then refluxed with POCl3 for 3 hours. Following this, DCM is added, followed by the addition of a solution of secondary amine in DCM. The resulting solution is stirred at room temperature for another 2 hours. The mixture is then transferred into a conical flask, and a mixture of water and ice is added. After adjusting the pH value of the mixture to 6-8 with 20% sodium hydroxide, the organic phase is partitioned and then dried over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the residual oil is purified on a silica gel column to yield the pure sulfonamide .Molecular Structure Analysis

The molecular structure of Sodium 2-oxo-2-phenylethanesulfonate consists of 14 heavy atoms, 6 of which are aromatic . The InChI Key is UEJVLNHEZSOOOG-UHFFFAOYSA-M . The Canonical SMILES representation is C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] .Physical and Chemical Properties Analysis

Sodium 2-oxo-2-phenylethanesulfonate has a number of physical and chemical properties . It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.65 cm/s . It has a water solubility of 10.1 mg/ml or 0.0454 mol/l, classifying it as very soluble .科学研究应用

碱熔反应

人们已经探索了包括 2-氧代-2-苯乙磺酸钠在内的烷磺酸钠的碱熔反应的研究。这些研究调查了这些化合物与氘代氧化钠的反应,导致在末端烯烃碳上产生带有氘原子的烯烃。这表明 2-氧代-2-苯乙磺酸钠在合成有机化学中的潜力,特别是在 E2 消除反应和氢交换过程中 (Nakanishi、Naniwa 和 Otsuji,1976)。

表面活性剂和增溶研究

2-氧代-2-苯乙磺酸钠也参与了与表面活性剂有关的研究。它在固体表面上表现出奇特的吸附行为,并且能够将油性化合物增溶成胶束。此特性用于比较各种表面活性剂的增溶行为,并探索它们在清洁产品和可能的药物制剂等领域的应用 (Saeki 等人,2000)。

热响应粘弹性

该化合物还出现在研究其在水溶液中的热响应粘弹性行为的研究中。这项研究突出了在材料科学中的潜在应用,其中材料的温度依赖性至关重要。它表明粘度随着温度变化而显着增加和降低,表明其在开发温度响应材料中的用途 (Tobita 等人,1997)。

分子开关应用

另一个有趣的应用是在分子开关中,其中 2-氧代-2-苯乙磺酸钠发挥作用。这涉及协同离子相互作用和电荷辅助氢键,表明在分子电子学或传感器技术中的潜在用途 (Gurbanov 等人,2017)。

环境应用

2-氧代-2-苯乙磺酸钠已在环境应用中得到研究,例如在处理工业废水中。它在使用太阳能的电凝等过程中的作用证明了其在可持续废物处理方法中的潜力 (Pirkarami、Olya 和 Tabibian,2013)。

安全和危害

作用机制

Pharmacokinetics

Sodium 2-oxo-2-phenylethanesulfonate exhibits high gastrointestinal absorption . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has low skin permeation . Its water solubility indicates it is very soluble .

生化分析

Biochemical Properties

Sodium 2-oxo-2-phenylethanesulfonate plays a significant role in biochemical reactions, particularly in the regulation of enzyme activity. It interacts with various enzymes, including 2-oxo acid dehydrogenase complexes, which are crucial metabolic checkpoints functioning at the intersection of sugar and amino acid degradation . These interactions often involve the inhibition or activation of enzyme activity, thereby influencing metabolic flux and the levels of specific metabolites. Sodium 2-oxo-2-phenylethanesulfonate also interacts with proteins and other biomolecules, affecting their structure and function.

Cellular Effects

Sodium 2-oxo-2-phenylethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of 2-oxoglutarate dehydrogenase complex, which plays a role in cellular energy production and metabolic regulation . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the cellular context and the concentration of Sodium 2-oxo-2-phenylethanesulfonate.

Molecular Mechanism

The molecular mechanism of action of Sodium 2-oxo-2-phenylethanesulfonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, Sodium 2-oxo-2-phenylethanesulfonate can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-oxo-2-phenylethanesulfonate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Sodium 2-oxo-2-phenylethanesulfonate in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of Sodium 2-oxo-2-phenylethanesulfonate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic regulation and cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific concentration of Sodium 2-oxo-2-phenylethanesulfonate is required to elicit a significant biological response.

Metabolic Pathways

Sodium 2-oxo-2-phenylethanesulfonate is involved in several metabolic pathways, including those related to sugar and amino acid degradation. It interacts with enzymes such as 2-oxoglutarate dehydrogenase complex, influencing metabolic flux and the levels of specific metabolites . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of Sodium 2-oxo-2-phenylethanesulfonate within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of Sodium 2-oxo-2-phenylethanesulfonate can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

Sodium 2-oxo-2-phenylethanesulfonate is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows Sodium 2-oxo-2-phenylethanesulfonate to interact with specific enzymes and proteins within the cellular environment.

属性

IUPAC Name |

sodium;2-oxo-2-phenylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVLNHEZSOOOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)

![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)